Intermediate Lipophilicity (XLogP3 = 5.1) Positions the Asymmetric Carbonate Between Symmetric Extremes
The target compound exhibits a computed XLogP3 of 5.1, which falls at the geometric midpoint between the symmetric bis(2,2,2-trifluoroethyl) carbonate (TFEC, XLogP3 = 2.7) and bis(1H,1H,2H,2H-perfluorohexyl) carbonate (XLogP3 = 7.5), as determined by PubChem's XLogP3 3.0 algorithm [1][2]. This intermediate lipophilicity is a direct consequence of the asymmetric substitution pattern: one perfluorohexyl chain increases partitioning into fluorinated or hydrophobic phases, while the shorter trifluoroethyl group preserves a degree of polar character that symmetric bis-perfluorohexyl carbonate lacks.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 |
| Comparator Or Baseline | Bis(2,2,2-trifluoroethyl) carbonate: XLogP3 = 2.7; Bis(1H,1H,2H,2H-perfluorohexyl) carbonate: XLogP3 = 7.5 |
| Quantified Difference | ΔXLogP3 = +2.4 vs. TFEC; ΔXLogP3 = –2.4 vs. bis-perfluorohexyl carbonate |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18 release); values are algorithmic predictions, not experimental log P measurements. |
Why This Matters
For electrolyte formulation, an intermediate log P influences the partitioning of electrolyte components between the bulk solution and electrode interphases, directly affecting SEI/CEI composition and lithium salt solvation—neither extreme symmetric carbonate can replicate this balanced partitioning behavior.
- [1] PubChem. Compound Summary: 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate, CID 99769564. Computed Properties: XLogP3-AA = 5.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1980044-74-3 (accessed May 2026). View Source
- [2] PubChem. Compound Summary: Bis(2,2,2-trifluoroethyl) Carbonate, CID 11447463 (XLogP3-AA = 2.7); bis((Perfluorobutyl)ethyl) carbonate [Bis(perfluorohexyl) carbonate], CID 87147097 (XLogP3-AA = 7.5). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed May 2026). View Source
